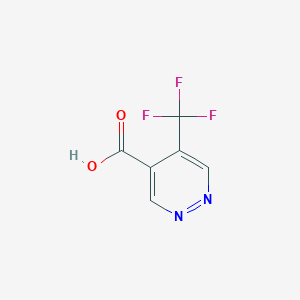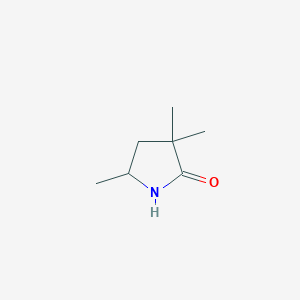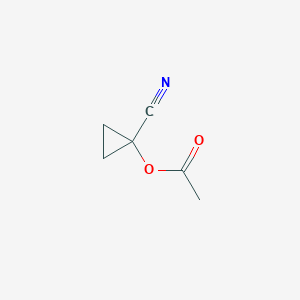
1-Cyanocyclopropyl acetate
描述
1-Cyanocyclopropyl acetate is an organic compound with the molecular formula C6H7NO2. It is characterized by a cyclopropane ring substituted with a cyano group and an acetate ester.
作用机制
Target of Action
It is known that similar compounds have been tested against cysteine proteases . Cysteine proteases are enzymes that play a crucial role in numerous biological processes, including protein degradation and regulation of key biological pathways .
Biochemical Pathways
It is known that cysteine proteases, which could be potential targets of this compound, are involved in various biochemical pathways, including those related to protein degradation and regulation of biological processes .
Result of Action
If this compound acts similarly to related compounds, it may inhibit the function of its targets (such as cysteine proteases), which could result in changes in protein degradation and regulation of biological processes .
生化分析
Biochemical Properties
The biochemical properties of 1-Cyanocyclopropyl acetate are not well-documented in the literature. It is known that acetate, a related compound, plays a significant role in biochemical reactions . This conversion is crucial for various metabolic processes, including energy derivation and lipogenesis
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of available research data. Acetate, a related compound, has been shown to act as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood due to the lack of available research data. Related compounds such as acetate are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are currently unknown. Acetate, a related compound, is known to be involved in various metabolic pathways, including those involving enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyanocyclopropyl acetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with cyanoacetic acid, followed by esterification with acetic anhydride. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings .
化学反应分析
Types of Reactions: 1-Cyanocyclopropyl acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclopropyl derivatives.
科学研究应用
1-Cyanocyclopropyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
相似化合物的比较
Cyclopropyl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.
1-Cyanocyclopropane: Lacks the acetate group, limiting its applications in esterification reactions.
1-Cyanocyclopropyl methanol: Contains a hydroxyl group instead of an acetate group, altering its reactivity and applications
Uniqueness: 1-Cyanocyclopropyl acetate is unique due to the presence of both a cyano group and an acetate ester, which confer distinct reactivity and versatility in chemical synthesis. Its dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
(1-cyanocyclopropyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5(8)9-6(4-7)2-3-6/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKOIZBSGDSALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10526822 | |
| Record name | 1-Cyanocyclopropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87656-22-2 | |
| Record name | 1-Cyanocyclopropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid](/img/structure/B3058003.png)
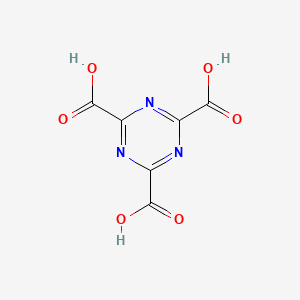
![(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B3058006.png)
![1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-](/img/structure/B3058007.png)

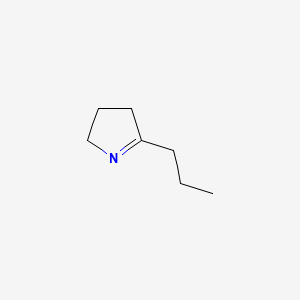
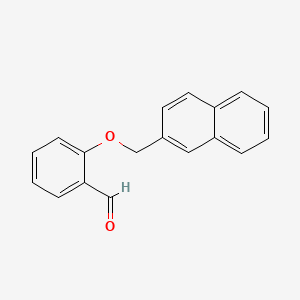
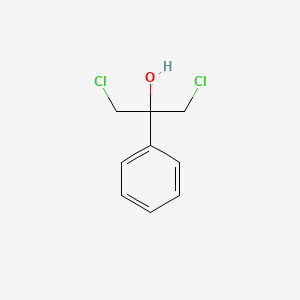

![1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one](/img/structure/B3058016.png)


